N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Structural Analysis
Systematic Nomenclature and IUPAC Classification
The IUPAC name N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide reflects its complex structure. Key components include:
- Thieno[2,3-b]pyridine core : A fused bicyclic system with a thiophene ring (positions 2,3) adjacent to a pyridine ring (position b).
- Adamantyl group : A diamondoid hydrocarbon (C₁₀H₁₅) attached via an amide bond at position 2.
- 3,4-Dimethoxyphenyl : A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4.
- Trifluoromethyl (-CF₃) : An electron-withdrawing group at position 4.
The molecular formula is C₂₇H₂₈F₃N₃O₃S , with a molecular weight of 531.6 g/mol .
Molecular Architecture
Adamantyl Group
The adamantyl moiety enhances lipophilicity (predicted LogP > 4) and metabolic stability due to its rigid, bulky structure. Its incorporation influences binding affinity by occupying hydrophobic pockets in target proteins.
Thienopyridine Core
The thieno[2,3-b]pyridine system (Figure 1) exhibits planarity, enabling π-π stacking interactions. The sulfur atom in the thiophene ring contributes to electron delocalization, while the pyridine nitrogen participates in hydrogen bonding.
Functional Group Interactions
Crystallographic Characterization
While X-ray diffraction data for this specific compound are unavailable, related thienopyridines exhibit monoclinic crystal systems with space group P2₁/c. For example, the co-crystal structure of JAK2 with a thienopyridine inhibitor (PDB: 3TJC) reveals key interactions:
Spectroscopic Profiling
¹H/¹³C NMR
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
FT-IR
- ν 3280 cm⁻¹ : N-H stretch (amine and amide).
- ν 1655 cm⁻¹ : C=O stretch (amide I).
- ν 1245 cm⁻¹ : C-O-C asymmetric stretch (methoxy).
UV-Vis
- λₘₐₓ 287 nm : π→π* transitions in the thienopyridine core.
- ε 18,450 L·mol⁻¹·cm⁻¹ : High molar absorptivity due to extended conjugation.
Mass Spectrometry
- ESI-MS (m/z) : 532.2 [M+H]⁺ (calculated: 531.6).
- Fragmentation pattern: Loss of CF₃ (69 Da) and adamantyl (135 Da) groups.
Properties
IUPAC Name |
N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-19-4-3-16(8-20(19)36-2)18-9-17(27(28,29)30)21-22(31)23(37-25(21)32-18)24(34)33-26-10-13-5-14(11-26)7-15(6-13)12-26/h3-4,8-9,13-15H,5-7,10-12,31H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHSEWXOVZRHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic breakdown of the target molecule reveals four key fragments:
-
Thieno[2,3-b]pyridine core : Serves as the central heterocyclic scaffold.
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Trifluoromethyl group : Introduced at the 4-position of the thienopyridine ring.
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3,4-Dimethoxyphenyl substituent : Attached at the 6-position via cross-coupling.
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Adamantyl carboxamide : Conjugated to the 2-position through an amide bond .
This disconnection strategy aligns with modular synthesis principles, enabling sequential assembly of substituents while minimizing steric and electronic conflicts .
Synthesis of the Thieno[2,3-b]Pyridine Core
The thieno[2,3-b]pyridine core is typically constructed via a Gewald reaction or cyclocondensation of appropriately substituted precursors. A modified Gewald approach involves:
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Reacting 2-aminothiophene-3-carbonitrile with a β-ketoester derivative under basic conditions.
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Cyclization is catalyzed by piperidine or morpholine in ethanol at 60–80°C, yielding the thienopyridine skeleton .
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 2-Aminothiophene-3-carbonitrile, ethyl acetoacetate, piperidine, ethanol, 70°C, 12 h | 68% |
Alternative methods from pyrido[3,2-d]pyrimidine syntheses suggest using Pd-catalyzed cross-coupling to pre-functionalize intermediates before cyclization .
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position is introduced via electrophilic trifluoromethylation or halogen-exchange reactions . A patent-derived method employs:
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Treatment of 4-bromo-thieno[2,3-b]pyridine with CF3Cu in dimethylformamide (DMF) at 120°C.
-
Yields range from 55–70%, with purification by silica gel chromatography .
Key Challenge : The electron-deficient thienopyridine ring necessitates harsh conditions, risking decomposition. Optimized copper-mediated reactions mitigate this issue .
Functionalization with the 3,4-Dimethoxyphenyl Substituent
The 3,4-dimethoxyphenyl group is installed at the 6-position using Suzuki-Miyaura coupling :
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Reacting 6-bromo-4-(trifluoromethyl)thieno[2,3-b]pyridine with 3,4-dimethoxyphenylboronic acid.
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Conditions: Pd(PPh3)4 (5 mol%), K2CO3, dioxane/water (4:1), 90°C, 24 h.
Table 1: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 82 |
| PdCl2(dppf) | Cs2CO3 | Toluene/EtOH | 100 | 75 |
| Pd(OAc)2 | Na2CO3 | DMF/H2O | 80 | 68 |
Adamantyl Carboxamide Conjugation
The adamantyl group is conjugated via amide bond formation between the thienopyridine-2-carboxylic acid and 1-adamantylamine:
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Activation : Treat 2-carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.
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Coupling : React with 1-adamantylamine in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.
Critical Note : Adamantane’s steric bulk necessitates slow addition of the amine to prevent dimerization .
Final Assembly and Global Deprotection
The 3-amino group is unveiled via catalytic hydrogenation of a nitro precursor:
Side Reaction Mitigation : Use of scavengers (e.g., ethylenediamine) suppresses over-reduction .
Analytical Characterization and Validation
Purity Assessment :
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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NMR : δ 8.21 (s, 1H, thienopyridine-H), δ 3.94 (s, 6H, OCH3), δ 2.12 (br s, 3H, adamantyl).
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HRMS : [M+H]+ calcd. for C27H28F3N3O3S: 531.1792; found: 531.1789 .
Challenges and Alternative Synthetic Routes
Challenge 1 : Low solubility of adamantyl intermediates.
Challenge 2 : Regioselectivity in trifluoromethylation.
Table 2: Comparative Analysis of Trifluoromethylation Methods
| Method | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CF3Cu | CuI, TMEDA | 120 | 70 |
| CF3I/LDA | Lithium diisopropylamide | -78 | 65 |
| CF3SiMe3 | CsF, CuI | 100 | 58 |
Scale-Up Considerations and Industrial Feasibility
Pilot-scale synthesis (100 g) highlights:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of an adamantyl group, which is known for enhancing the lipophilicity and bioavailability of drugs. The thieno[2,3-b]pyridine core contributes to its pharmacological activity, making it a subject of interest in drug discovery.
Anticancer Activity
Research has indicated that compounds similar to N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-b]pyridine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study reported that certain thieno[2,3-b]pyridine derivatives showed promising results against different cancer cell lines with IC50 values indicating effective cytotoxicity .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Research in the field of antiviral agents has highlighted the efficacy of heterocyclic compounds against various viral infections. For example, studies have shown that modifications in the thieno[2,3-b]pyridine structure can lead to enhanced activity against viruses by disrupting viral replication processes . The adamantyl group is known to improve the selectivity and potency of antiviral agents.
Neuroprotective Effects
Compounds with similar structures have also been investigated for their neuroprotective effects. The ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties makes these compounds potential candidates for treating neurodegenerative diseases . The incorporation of adamantyl moieties has been linked to improved central nervous system penetration, which is crucial for neuroprotective drugs.
Case Study 1: Anticancer Activity Evaluation
A series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. The mechanism was attributed to the activation of apoptotic pathways .
Case Study 2: Antiviral Screening
In a screening study against HIV-1, several thieno[2,3-b]pyridine derivatives were tested for their inhibitory effects on viral replication. One compound showed an IC50 value significantly lower than that of standard antiviral drugs, indicating its potential as a lead compound for further development .
Comparative Data Table
Mechanism of Action
The mechanism by which N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Thieno[2,3-b]pyridine Carboxamides
Key Observations:
Carboxamide Substituent (R<sup>2</sup>): The adamantyl group in the target compound provides exceptional steric bulk compared to smaller aryl (e.g., 3-methylphenyl ) or alkyl (e.g., diethylamino ) groups. This may reduce solubility but enhance binding to hydrophobic pockets in biological targets. Electron-withdrawing substituents (e.g., nitro in ) improve inhibitory activity in some analogs, while adamantyl’s neutral hydrophobicity may favor membrane penetration.
Aryl/Heteroaryl Group at R<sup>6</sup>: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-deficient (e.g., 4-chlorophenyl ) or heteroaromatic (e.g., thienyl ) substituents.
Trifluoromethyl Group :
- Universally present in all analogs, this group enhances metabolic stability and hydrophobic interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural formula.
Key Observations:
- The adamantyl group increases molecular weight and LogP compared to analogs with smaller R<sup>2</sup> groups, suggesting reduced aqueous solubility.
- Melting points for adamantyl derivatives are unreported but expected to be higher due to rigid polycyclic structure.
Biological Activity
N-(1-adamantyl)-3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H26F3N3O2S
- Molecular Weight : 531.6 g/mol
- CAS Number : 488119-86-4
The biological activity of this compound is attributed to its interaction with various molecular targets. The structure includes an adamantyl group that enhances lipophilicity and facilitates membrane penetration, while the trifluoromethyl group contributes to increased metabolic stability. The amino and carboxamide functionalities are crucial for forming hydrogen bonds with target biomolecules, influencing their activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives tested against various viruses demonstrated significant inhibition rates. In particular:
- HSV-1 Inhibition : Compounds with similar structures have shown up to 91% inhibition against HSV-1 at concentrations of 50 μM with low cytotoxicity (CC50 = 600 μM) .
This suggests that this compound may possess similar antiviral efficacy.
Anticancer Activity
The compound's structural features also indicate potential anticancer properties. Research into related thieno[2,3-b]pyridine derivatives has revealed promising results in inhibiting cancer cell proliferation. For example:
- Cell Viability Assays : Similar compounds have been evaluated using luminescent cell viability assays, showing significant activity against human pancreatic cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives for their biological activities:
- Study on Antiviral Properties : A series of thieno[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit viral replication in Vero cells. Results indicated that modifications at specific positions significantly enhanced antiviral potency .
- Anticancer Evaluation : Compounds structurally related to this compound were assessed for their effects on various cancer cell lines. The findings suggested that certain substitutions could lead to improved efficacy against multiple cancer types .
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50 (μM) | Observations |
|---|---|---|---|
| Antiviral | Thieno derivatives | 50 | Up to 91% inhibition of HSV-1 |
| Anticancer | Structural analogs | Varies | Significant activity against pancreatic cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
